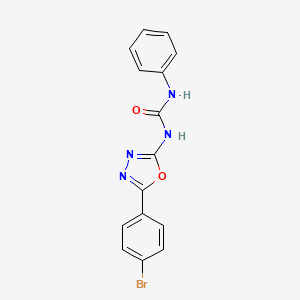
5-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-1-penten-3-one is a synthetic compound used in the production of various pharmaceuticals, pesticides, and other industrial chemicals. It is a colorless, crystalline solid with a melting point of 79–80 °C and a boiling point of 258–260 °C. It is insoluble in water, but soluble in ethanol and ether. This compound is a derivative of penten-3-one, a five-carbon saturated hydrocarbon with a single double bond. It is also known as 2,6-dichloro-4-methyl-1-penten-3-one.
Applications De Recherche Scientifique
Photothermal Conversion
The incorporation of 5-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-1-penten-3-one (DPA-TTM) into tris(2,4,6-trichlorophenyl)methyl (TTM) radicals has been studied for its photothermal conversion properties . By attaching different quantities of diphenylamine (DPA) units to the TTM core, researchers have achieved absorption maxima at specific wavelengths (e.g., 644 nm for TTM-DPA, 650 nm for TTM-2DPA, and 637 nm for TTM-3DPA). Remarkably, when multi-DPA units are introduced on a unilateral arm of the TTM unit, the absorption maximum red-shifts to 675 nm (TTM-BDPA) and 717 nm (TTM-TDPA). These near-infrared (NIR) absorbance properties contribute to efficient photothermal conversion, with TTM-BDPA and TTM-TDPA achieving conversion efficiencies of 41% and 50%, respectively. This research opens up possibilities for using organic radicals in photothermal therapy .
Propriétés
IUPAC Name |
(E)-5-(2,6-dichlorophenyl)-1-(4-methylphenyl)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O/c1-13-5-7-14(8-6-13)9-10-15(21)11-12-16-17(19)3-2-4-18(16)20/h2-10H,11-12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPJMWVOFMACHH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)CCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)CCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2521103.png)
![4,7,8-Trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521104.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridin-4-amine](/img/structure/B2521109.png)
![6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521110.png)
![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)
![2-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521112.png)
![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylacetamide](/img/structure/B2521114.png)
![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)
![2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B2521116.png)
![2-Chloro-1-[4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2521118.png)
